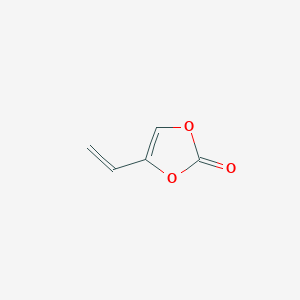![molecular formula C9H17N3 B12541952 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine CAS No. 143452-66-8](/img/structure/B12541952.png)
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine is a bicyclic nitrogen-containing compound with the molecular formula C9H16N2. It is also known as 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) and is widely used in organic synthesis due to its strong basicity and nucleophilicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine can be synthesized through various methods. One common method involves the reaction of 1,8-diaminooctane with formaldehyde under acidic conditions, followed by cyclization to form the bicyclic structure . Another method involves the reduction of pyrimidine derivatives using hydrogenation catalysts .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of high-pressure hydrogenation and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Applications De Recherche Scientifique
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine has a wide range of applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine involves its ability to act as a strong base and nucleophile. It can deprotonate acidic protons and participate in nucleophilic substitution reactions. Its molecular targets include various electrophilic centers in organic molecules, and it can influence biochemical pathways by modifying the structure and function of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Similar structure but different reactivity.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Another bicyclic nitrogen compound with different basicity and nucleophilicity.
Tetramethylguanidine (TMG): A strong base with a different structure but similar applications.
Uniqueness
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine is unique due to its high basicity and nucleophilicity, making it highly effective in various organic synthesis reactions. Its bicyclic structure provides stability and reactivity that are advantageous in both laboratory and industrial settings .
Propriétés
Numéro CAS |
143452-66-8 |
|---|---|
Formule moléculaire |
C9H17N3 |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-10-amine |
InChI |
InChI=1S/C9H17N3/c10-8-4-1-2-6-12-7-3-5-11-9(8)12/h8H,1-7,10H2 |
Clé InChI |
HJPRZVOOWRIHNV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCCN=C2C(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)
![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
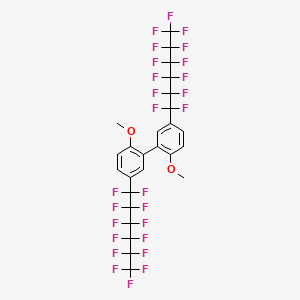
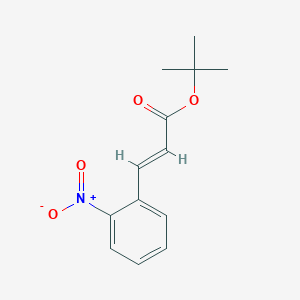
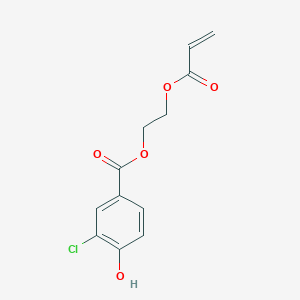
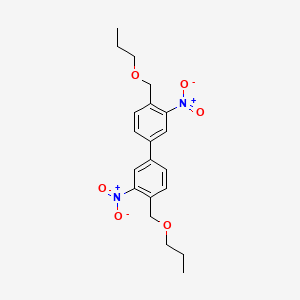



![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)

